Dofequidar fumarate Dofequidar fumarate Dofequidar Fumarate is a synthetic quinoline derivative with multidrug resistance (MDR) modulating properties. Dofequidar fumarate, like many other MDR reversal agents, binds competitively to the drug-binding site of the transmembrane P-glycoprotein efflux pump (P-gp). Once bound to the P-gp efflux pump, dofequidar is transported out of transformed cells by a mechanism similar to that used by cytotoxic drugs, thereby blocking the efflux of these compounds from the cell. Inhibition of the efflux pump by this agent leads to a retention of the cytotoxic drug resulting in increased intracellular drug concentrations, thereby enhancing cytotoxicity. Dofequidar has demonstrated reversal of the MDR phenotype in those cells exposed to various chemotherapeutic agents, such as vinca alkaloids and anthracyclines.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0003193
InChI: InChI=1S/C30H31N3O3.C4H4O4/c34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24;5-3(6)1-2-4(7)8/h1-16,25,29,34H,17-22H2;1-2H,(H,5,6)(H,7,8)/b;2-1+
SMILES: C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O
Molecular Formula: C34H35N3O7
Molecular Weight: 597.7 g/mol

Dofequidar fumarate

CAS No.:

Cat. No.: VC0003193

Molecular Formula: C34H35N3O7

Molecular Weight: 597.7 g/mol

* For research use only. Not for human or veterinary use.

Dofequidar fumarate -

Molecular Formula C34H35N3O7
Molecular Weight 597.7 g/mol
IUPAC Name (E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-quinolin-5-yloxypropyl)piperazin-1-yl]-2,2-diphenylethanone
Standard InChI InChI=1S/C30H31N3O3.C4H4O4/c34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24;5-3(6)1-2-4(7)8/h1-16,25,29,34H,17-22H2;1-2H,(H,5,6)(H,7,8)/b;2-1+
Standard InChI Key QIAVTDQTRFYXSD-WLHGVMLRSA-N
Isomeric SMILES C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O
SMILES C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O
Canonical SMILES C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O

Pharmacological Profile of Dofequidar Fumarate

Chemical Structure and Physicochemical Properties

Dofequidar fumarate (C₃₄H₃₅N₃O₇; molecular weight: 597.66 g/mol) is a fumarate salt derivative of dofequidar, featuring a quinoline core linked to a diphenylethanone-piperazine moiety . The compound exhibits moderate aqueous solubility (1 mg/mL in H₂O) and high solubility in dimethyl sulfoxide (100 mg/mL) . Its stability profile recommends storage at -20°C for powdered forms and -80°C for solutions .

Table 1: Key Physicochemical Properties of Dofequidar Fumarate

PropertyValueSource
Molecular FormulaC₃₄H₃₅N₃O₇
Molecular Weight597.66 g/mol
Solubility in H₂O1 mg/mL (1.67 mM)
Solubility in DMSO100 mg/mL (167.32 mM)
CAS Number153653-30-6

Mechanisms of Multidrug Resistance Reversal

Dofequidar fumarate targets ABC transporters, which mediate drug efflux and confer resistance to chemotherapeutics. In ABCB1/P-gp-overexpressing K562/ADM leukemia cells, dofequidar (3 μM) increased doxorubicin cytotoxicity by 88-fold and vincristine sensitivity by 350-fold . The compound also inhibits ABCG2/BCRP, as evidenced by its dose-dependent suppression of methotrexate transport in membrane vesicle assays (IC₅₀: 1.2 μM) . Flow cytometry confirmed that dofequidar blocks mitoxantrone efflux in K562/BCRP cells, restoring drug accumulation to levels comparable to the BCRP inhibitor fumitremorgin C (FTC) .

Preclinical Evidence of Efficacy

In Vitro Activity Against Cancer Stem-Like Cells

Side population (SP) cells, enriched for cancer stem cell (CSC) properties, exhibit heightened ABCG2/BCRP expression and chemoresistance. Dofequidar (10 μM) reduced SP fractions by 70–90% in KB-3-1 epidermoid carcinoma and HCT-15 colon cancer models, sensitizing these cells to mitoxantrone and SN-38 (active metabolite of irinotecan) . Co-treatment with dofequidar and irinotecan suppressed xenograft tumor growth by 82% compared to irinotecan alone, highlighting its translational potential .

Synergy with Chemotherapeutic Agents

Table 2: Preclinical Combination Studies of Dofequidar Fumarate

Cancer ModelChemotherapeutic AgentFold Increase in SensitivitySource
SBC-3/ADM lung cancerEtoposide (VP-16)12×
MCF-7/ADM breast cancerDocetaxelComplete tumor regression
KB/BCRP epidermoidMitoxantrone10×

In intrinsically resistant HCT-15 xenografts, dofequidar enhanced docetaxel’s antitumor activity, achieving 60% tumor growth inhibition versus 20% with docetaxel alone . The compound also prevented metastatic spread in SBC-3/ADM lung cancer models, reducing liver and lymph node metastases by 75% when combined with etoposide .

Future Directions and Therapeutic Implications

Overcoming CSC-Mediated Resistance

By targeting ABCG2/BCRP in SP cells, dofequidar may prevent tumor recurrence post-chemotherapy. Ongoing research explores its combination with irinotecan in colorectal cancer and with taxanes in triple-negative breast cancer .

Biomarker-Driven Patient Selection

Retrospective analyses suggest that tumors overexpressing ABCB1/P-gp (≥2-fold by immunohistochemistry) derive maximal benefit from dofequidar . Prospective validation of ABC transporter expression as a predictive biomarker is warranted.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator